molecular formula C12H26ClNO2S B3929819 N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride

Cat. No.: B3929819
M. Wt: 283.86 g/mol
InChI Key: XNWKIFMJTVXJIN-UHFFFAOYSA-N
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Description

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxothiolan ring and dibutylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride typically involves the reaction of dibutylamine with a suitable precursor containing the dioxothiolan ring. The reaction conditions often require the presence of a strong base to facilitate the formation of the desired product. Solvent selection is critical, with ethanol or a mixture of ethanol and dimethylformamide (DMF) being commonly used to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the amine or dioxothiolan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiolanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The dioxothiolan ring and dibutylamine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride
  • N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride

Uniqueness

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride is unique due to its dibutylamine moiety, which imparts distinct chemical and biological properties compared to its dimethyl and cyclobutyl analogs.

Properties

IUPAC Name

N,N-dibutyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2S.ClH/c1-3-5-8-13(9-6-4-2)12-7-10-16(14,15)11-12;/h12H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWKIFMJTVXJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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